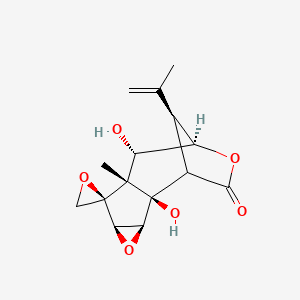
2-Chloro-4-fluoro-5-methanesulfonylaniline
Overview
Description
2-Chloro-4-fluoro-5-methanesulfonylaniline is a chemical compound with the molecular formula C7H7ClFNO2S. It has a molecular weight of 223.66 . This compound is used as a reference material in pharmaceutical testing .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-fluoro-5-methanesulfonylaniline is1S/C7H7ClFNO2S/c1-13(11,12)7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 . This code represents the molecular structure of the compound, indicating the presence of chlorine, fluorine, nitrogen, oxygen, and sulfur atoms in the molecule.
Scientific Research Applications
Synthesis and Chemical Reactivity
The chemical reactivity of 2-Chloro-4-fluoro-5-methanesulfonylaniline and related compounds is essential in the synthesis of complex molecules and intermediates for further chemical reactions. For instance, the sulfonation of methyl phenyl sulfate and phenyl methanesulfonate illustrates the role of substituents in determining product specificity in sulfonation reactions, which is crucial for synthesizing specific sulfonic acids and understanding their subsequent reactivity (Wit, D., Woldhuis, A., & Cerfontain, H., 2010). Additionally, the synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives through a new C–S bond-forming strategy underscores the synthetic utility of such compounds in creating fluoromethylated organic molecules, highlighting the chemical's versatility and potential in organic synthesis (Prakash, G., Wang, F., Ni, C., Thomas, T., & Olah, G., 2010).
Pharmaceutical and Pesticide Synthesis
The compound has been instrumental in the synthesis of key intermediates for pharmaceuticals and pesticides. A novel synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a precursor in the production of herbicidal and other agrochemical products, showcases its role in developing novel synthetic routes that are more economical and efficient, thereby facilitating the production of commercially significant compounds (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, & Zhen-yuan Xu, 2005).
Material Science and Fluorination Technology
In material science and fluorination technology, direct fluorination techniques involving compounds like 2-Chloro-4-fluoro-5-methanesulfonylaniline are crucial for creating materials for lithium batteries. Such technologies enable the synthesis of fluorinated additives, which improve the performance and longevity of lithium-ion batteries, demonstrating the compound's contribution to advancing energy storage solutions (Kobayashi, M., Inoguchi, T., Iida, T., Tanioka, T., Kumase, H., & Fukai, Y., 2003).
properties
IUPAC Name |
2-chloro-4-fluoro-5-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-13(11,12)7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVMHWJFRMJTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-methanesulfonylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1489857.png)




![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)


![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)
![4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1489873.png)
